molecular formula C21H34ClO6P B8328792 Phosphonic acid, (1-acetyl-8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester CAS No. 73514-97-3

Phosphonic acid, (1-acetyl-8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester

Cat. No. B8328792
Key on ui cas rn: 73514-97-3
M. Wt: 448.9 g/mol
InChI Key: JVTHXBYIEUZQRQ-UHFFFAOYSA-N
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Patent
US04217346

Procedure details

[II; Ar is 2-Cl-4-CH3OC6H3, Y is O(CH2)7, R is C2H5, R' is CH3CO] was prepared from 0.57 g of lithium hydride, 13.9 g of diethyl acetonylphosphonate and 27.8 g of 7-(2-chloro-4-methoxyphenoxy)-heptyl iodide according to the procedure of Example 2(b). The product was chromatographed on Florisil and further purified by preparative thin layer chromatography (TLC) on silica gel to give 5.9 g of diethyl [1-acetyl-8-(2-chloro-4-methoxyphenoxy)-octyl]phosphonate as a yellow oil; MIC vs. herpes simplex type 2=6 mcg/ml. The NMR spectrum was consistent with the assigned structure.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Cl-4-CH3OC6H3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
13.9 g
Type
reactant
Reaction Step Three
Name
7-(2-chloro-4-methoxyphenoxy)-heptyl iodide
Quantity
27.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Li+].[CH2:3]([P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])[C:4]([CH3:6])=[O:5].[Cl:15][C:16]1[CH:30]=[C:29]([O:31][CH3:32])[CH:28]=[CH:27][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]I>>[C:4]([CH:3]([P:7](=[O:14])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][O:18][C:17]1[CH:27]=[CH:28][C:29]([O:31][CH3:32])=[CH:30][C:16]=1[Cl:15])(=[O:5])[CH3:6] |f:0.1|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-Cl-4-CH3OC6H3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
13.9 g
Type
reactant
Smiles
C(C(=O)C)P(OCC)(OCC)=O
Name
7-(2-chloro-4-methoxyphenoxy)-heptyl iodide
Quantity
27.8 g
Type
reactant
Smiles
ClC1=C(OCCCCCCCI)C=CC(=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was chromatographed on Florisil
CUSTOM
Type
CUSTOM
Details
further purified by preparative thin layer chromatography (TLC) on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(CCCCCCCOC1=C(C=C(C=C1)OC)Cl)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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